

Application Note: Reaction Conditions for Ring-Closing Synthesis of Oxane Carboxylates

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Compound of Interest

Compound Name: Methyl 4-ethyloxane-4-carboxylate

CAS No.: 1443980-49-1

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Abstract & Strategic Overview

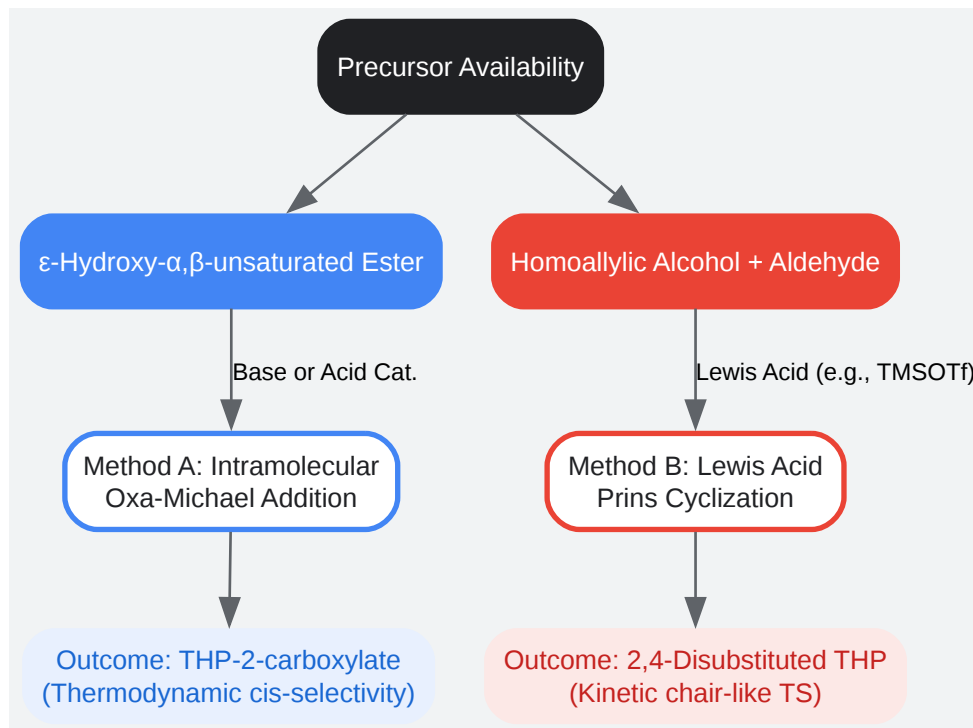
The oxane (tetrahydropyran or THP) ring featuring a carboxylate moiety—specifically tetrahydropyran-2-carboxylate—is a privileged pharmacophore found in polyether antibiotics (e.g., monensin), marine macrolides (e.g., neopeltolide), and diverse peptidomimetics.[1]

Synthesizing this motif with high diastereocontrol requires selecting the appropriate ring-closing strategy based on the precursor's oxidation state and substitution pattern. This guide details two high-fidelity protocols:

- Intramolecular Oxa-Michael Addition: Best for 2-substituted oxanes starting from
-hydroxy-
-unsaturated esters.
- Prins Cyclization: Best for constructing the ring from homoallylic alcohols and glyoxylates, particularly for 2,4-disubstituted systems.[1]

Mechanistic Selection Guide

The choice of method depends heavily on the available linear precursor.[1]



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Figure 1: Strategic decision tree for selecting the ring-closing methodology based on substrate availability and desired substitution pattern.

Protocol A: Intramolecular Oxa-Michael Addition

This method utilizes the 6-endo-trig cyclization of an alcohol onto an electron-deficient alkene (acrylate). It is the most direct route to tetrahydropyran-2-carboxylates.

Mechanism & Stereocontrol

The reaction is reversible.[1] Under thermodynamic control (bases like NaH or KOtBu), the reaction equilibrates to the most stable conformer, typically placing the C2-ester and C6-substituent in a cis-diequatorial arrangement to minimize 1,3-diaxial interactions.[1]

Detailed Protocol

Target: cis-6-Methyltetrahydropyran-2-carboxylic acid ethyl ester.

Reagents:

- Substrate: Ethyl (E)-7-hydroxyoct-2-enoate (1.0 equiv)
- Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (0.1 – 0.5 equiv)[1]
- Solvent: Anhydrous THF (0.1 M concentration)
- Quench: Saturated NH₄Cl solution[1]

Step-by-Step Procedure:

- Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
- Solvation: Dissolve the hydroxy-acrylate substrate in anhydrous THF. Cool the solution to 0 °C in an ice bath.
- Catalyst Addition: Add NaH (0.2 equiv) in one portion. Note: Evolution of H₂ gas will occur.[1]
- Reaction: Allow the mixture to warm to room temperature (23 °C). Stir for 4–12 hours.
 - Monitoring: Monitor by TLC (stain with KMnO₄; the starting material is UV active, the product is not).[1] Look for the disappearance of the acrylate spot.[1]
- Quench: Once conversion is >95%, cool back to 0 °C and carefully quench with sat. NH₄Cl. [1]
- Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
- Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

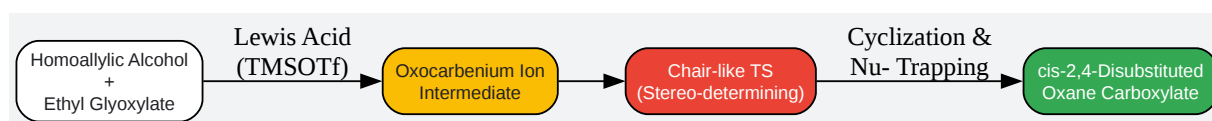
Critical Parameter: Thermodynamic Equilibration If the trans isomer is observed (kinetic product), resubmit the mixture to the reaction conditions with a slightly stronger base (e.g., KOtBu in tBuOH) and heat to 50 °C to drive the equilibrium toward the cis-isomer.[1]

Protocol B: Lewis Acid-Mediated Prins Cyclization

The Prins cyclization is robust for generating 2,4-disubstituted oxanes.[1] By reacting a homoallylic alcohol with a glyoxylate, the carboxylate is introduced at the C2 position.[1]

Mechanism

The reaction proceeds via an oxocarbenium ion intermediate.[2] The cyclization forms a carbocation at C4, which traps a nucleophile (often the conjugate base or an external halide). [1]



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Figure 2: Mechanistic flow of the Prins cyclization showing the critical chair-like transition state that dictates stereochemistry.

Detailed Protocol

Target: Ethyl 4-hydroxytetrahydropyran-2-carboxylate (via hydrolysis of trifluoroacetate intermediate).

Reagents:

- Substrate 1: 3-Buten-1-ol (Homoallylic alcohol) (1.0 equiv)
- Substrate 2: Ethyl Glyoxylate (50% in toluene) (1.2 equiv)[1]
- Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.0 equiv) or TFA (Trifluoroacetic acid)[1]
- Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

- Setup: Charge a dried flask with Ethyl Glyoxylate and 3-Buten-1-ol in anhydrous DCM (0.2 M) under Nitrogen.
- Acid Addition: Cool to 0 °C. Add TMSOTf dropwise via syringe.
 - Caution: TMSOTf is fuming and corrosive.
- Cyclization: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.
- Hydrolysis (Critical): The initial product is often a silyl ether or trifluoroacetate at C4.^[1] Add 1M HCl (aq) and stir vigorously for 30 mins to hydrolyze to the free alcohol.
- Workup: Separate layers. Extract aqueous layer with DCM.^[1] Wash organics with sat.^[1] NaHCO₃ (to neutralize acid) and brine.^[1]
- Purification: Silica gel chromatography. The 4-OH group makes the product polar; use a gradient of 20% to 50% EtOAc in Hexanes.

Optimization of Reaction Conditions

The following table summarizes how critical variables impact the yield and diastereomeric ratio (dr) for oxane synthesis.

Variable	Condition	Impact on Oxa-Michael	Impact on Prins
Solvent	THF / tBuOH	THF promotes thermodynamic control; tBuOH assists proton transfer.	DCM is standard; Nitromethane accelerates rate but may lower dr.
Temperature	0 °C 50 °C	Higher temp favors thermodynamic cis-isomer (reversible).	Low temp (-78 °C) favors cis-2,6 selectivity (kinetic).[1]
Catalyst	Base vs. Acid	NaH/KOtBu (Base) preferred for esters.[1] Acid causes transesterification side reactions.	TMSOTf / InCl ₃ . Strong Lewis acids required to generate oxocarbenium.
Concentration	0.05 M - 0.1 M	Dilute conditions essential to prevent intermolecular polymerization.	0.1 M - 0.5 M. Less sensitive to concentration than Michael.

Troubleshooting & Quality Control

Common Failure Modes

- Retro-Michael Reaction (Protocol A): If the yield is low, the base may be inducing the reverse reaction (ring opening).[1]
 - Fix: Switch to a catalytic base (KOtBu, 10 mol%) or use a Brønsted acid catalyst (e.g., TfOH) if the substrate tolerates it.[1]
- Polymerization (Protocol A): Intermolecular addition competes with cyclization.[1]
 - Fix: High dilution technique. Add the substrate slowly (syringe pump) to the catalyst solution.[1]
- Epimerization at C2 (Protocol B): The

-proton of the ester is acidic.[1]

- Fix: Avoid prolonged exposure to basic workup conditions.[1] Use rapid NaHCO_3 washes. [1]

Analytical Validation (NMR Signatures)

- H2 Proton (Anomeric-like): Look for the doublet of doublets (dd) at 3.5–4.2 ppm.[1]
- Coupling Constants (values):
 - cis-2,6-disubstituted: Axial-Axial coupling (Hz) indicates the substituents are equatorial.
 - trans-isomer: Smaller couplings (Hz) indicate axial/equatorial relationships.[1]

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